3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid is a compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of an azetidine ring, a trifluoromethyl group, and an oxadiazole ring, making it a unique and versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Oxadiazole Ring: This can be synthesized through the reaction of hydrazides with nitriles under acidic or basic conditions.
Combination of Intermediates: The final step involves the coupling of the azetidine, trifluoromethyl, and oxadiazole intermediates under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction may produce azetidine derivatives.
Scientific Research Applications
3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(azetidin-3-yl)propanenitrile, trifluoroacetic acid
- (Azetidin-3-yl)methyl acetate, trifluoroacetic acid
- 3-(azetidin-3-yl)-1,3-oxazolidin-2-one, trifluoroacetic acid
Uniqueness
3-(azetidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole, trifluoroacetic acid stands out due to its unique combination of an azetidine ring, a trifluoromethyl group, and an oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2680542-36-1 |
---|---|
Molecular Formula |
C8H7F6N3O3 |
Molecular Weight |
307.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.